molecular formula C15H23NO6 B7887799 Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate CAS No. 85963-69-5

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate

Cat. No.: B7887799
CAS No.: 85963-69-5
M. Wt: 313.35 g/mol
InChI Key: FWPIKPORGOSSOV-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate is an organic compound with a complex structure that includes cyano, ethoxy, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at room temperature . This reaction forms the ethoxy-oxoethyl group, which is then further reacted with other reagents to introduce the cyano and ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-cyano-3-(2-methoxy-2-oxoethyl)-3-methylpentanedioate
  • Diethyl 2-cyano-3-(2-propoxy-2-oxoethyl)-3-methylpentanedioate
  • Diethyl 2-cyano-3-(2-butoxy-2-oxoethyl)-3-methylpentanedioate

Uniqueness

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The ethoxy group, in particular, provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-5-20-12(17)8-15(4,9-13(18)21-6-2)11(10-16)14(19)22-7-3/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPIKPORGOSSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(CC(=O)OCC)C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301436
Record name diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85963-69-5
Record name NSC143371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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